molecular formula C8H9ClFNO3 B2970153 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride CAS No. 1998215-80-7

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride

Cat. No.: B2970153
CAS No.: 1998215-80-7
M. Wt: 221.61
InChI Key: CJAKCJAIPIAOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 2089388-98-5 . It has a molecular weight of 221.62 and its IUPAC name is ®-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNO3.ClH/c9-4-1-2-6(11)5(3-4)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H/t7-;/m1./s1 . This code provides a detailed representation of the molecule’s structure, including the positions of the fluorine, hydroxyl, and amino groups, as well as the carboxylic acid group.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antioxidant and Radical Scavenger Activity

2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride and related compounds have been studied for their potential as antioxidants and radical scavengers. For instance, 5-Aminosalicylate (5-ASA), a phenolic compound with a similar structure, has been found to exhibit potent radical scavenger activity and significant inhibition of lipid peroxidation, suggesting its role as an antioxidant of chain-breaking type (Dinis, Maderia, & Almeida, 1994).

Synthesis and Anticancer Activity

Research has explored the synthesis of derivatives of this compound for potential anticancer activity. For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid has been investigated for its anticancer activity in vitro, highlighting the potential of such compounds in cancer treatment (Liu Ying-xiang, 2007).

Histochemical Applications

Compounds like this compound have been utilized in histochemical applications. Acid catalysis of formaldehyde condensation reactions, which involve similar compounds, has been used for sensitive histochemical demonstration of tryptamines and phenylethylamines (Björklund & Stenevi, 1970).

Enzymatic Degradation and Drug Delivery

The development of L-amino acid-based hydroxyl functionalized biodegradable amphiphilic polyesters, which may include compounds similar to this compound, has been researched for drug delivery capabilities to cancer cells. These polyesters have been explored as intracellular enzyme-biodegradable scaffolds for delivering anticancer drugs and fluorophores to cancer cells (Saxena & Jayakannan, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3.ClH/c9-4-1-2-6(11)5(3-4)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAKCJAIPIAOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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